molecular formula C21H24N2OS B15001897 N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide

N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide

Cat. No.: B15001897
M. Wt: 352.5 g/mol
InChI Key: YSHSHKAMYBCPDS-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

Molecular Formula

C21H24N2OS

Molecular Weight

352.5 g/mol

IUPAC Name

N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide

InChI

InChI=1S/C21H24N2OS/c1-13(2)11-16-5-7-17(8-6-16)14(3)21(24)23-18-9-10-19-20(12-18)25-15(4)22-19/h5-10,12-14H,11H2,1-4H3,(H,23,24)

InChI Key

YSHSHKAMYBCPDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C(C)C3=CC=C(C=C3)CC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the benzothiazole derivative and the 2-[4-(2-methylpropyl)phenyl]propanoyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the benzothiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.

    Amide Derivatives: Compounds with similar amide linkages but different aromatic or aliphatic groups.

Uniqueness

N-(2-methyl-1,3-benzothiazol-6-yl)-2-[4-(2-methylpropyl)phenyl]propanamide is unique due to its specific combination of the benzothiazole core and the 2-[4-(2-methylpropyl)phenyl]propanamide moiety, which may confer distinct biological or chemical properties compared to other similar compounds.

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